Bis(diethylamino)phenylphosphine

Organometallic chemistry Phosphine ligand design IR spectroscopy

Bis(diethylamino)phenylphosphine (PhP(NEt₂)₂, CAS 1636-14-2) is an organophosphorus compound belonging to the bis(dialkylamino)arylphosphine class. It serves primarily as an electron-withdrawing ligand or cocatalyst in rhodium- and palladium-catalyzed transformations , including hydroformylation and cross-coupling reactions.

Molecular Formula C14H25N2P
Molecular Weight 252.34 g/mol
CAS No. 1636-14-2
Cat. No. B158740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(diethylamino)phenylphosphine
CAS1636-14-2
Molecular FormulaC14H25N2P
Molecular Weight252.34 g/mol
Structural Identifiers
SMILESCCN(CC)P(C1=CC=CC=C1)N(CC)CC
InChIInChI=1S/C14H25N2P/c1-5-15(6-2)17(16(7-3)8-4)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3
InChIKeyHTIVDCMRYKVNJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(diethylamino)phenylphosphine (CAS 1636-14-2): Baseline Physicochemical and Functional Profile for Procurement Screening


Bis(diethylamino)phenylphosphine (PhP(NEt₂)₂, CAS 1636-14-2) is an organophosphorus compound belonging to the bis(dialkylamino)arylphosphine class. It serves primarily as an electron-withdrawing ligand or cocatalyst in rhodium- and palladium-catalyzed transformations , including hydroformylation and cross-coupling reactions . Key physicochemical specifications include a density of 0.971 g/mL at 25°C and a boiling point of 80°C at 0.005 mmHg . This document focuses exclusively on quantifiable differentiation from structural analogs, not on general utility.

Why Phenylphosphine Analogs Cannot Substitute Bis(diethylamino)phenylphosphine in Ligand-Controlled Catalysis


Phosphine ligands are not functionally interchangeable in transition-metal catalysis; subtle differences in steric bulk and electronic character directly govern reaction rates, selectivity, and catalyst stability . Substitution of bis(diethylamino)phenylphosphine with a generic arylphosphine (e.g., triphenylphosphine, PPh₃) or a different aminophosphine analog without quantitative benchmarking risks catalyst deactivation, loss of regio- or stereoselectivity, or a significant drop in yield [1]. The specific electronic profile of bis(diethylamino)phenylphosphine, defined by its diethylamino substituents, creates a unique position on the donor/acceptor continuum that cannot be replicated by structurally related alternatives without corresponding empirical validation [2].

Quantitative Evidence for Differentiation of Bis(diethylamino)phenylphosphine from Structural Analogs


Ligand Donor Strength of PhP(NEt₂)₂ Exceeds That of PPh₃ and P(OMe)₃

Infrared spectroscopic analysis of tungsten pentacarbonyl complexes of the form LW(CO)₅ provides a direct, quantitative ranking of ligand donor ability. Bis(diethylamino)phenylphosphine (PhP(NEt₂)₂) exhibits a higher donor strength than both triphenylphosphine (PPh₃) and trimethylphosphite (P(OMe)₃), a property that can influence catalyst activity and stability in cross-coupling and other reactions .

Organometallic chemistry Phosphine ligand design IR spectroscopy

PhP(NEt₂)₂ as a Key Precursor to Mitochondria-Targeted Aminophosphonium Salts (APPs)

Aminophosphonium salts (APPs) are a new class of compounds with demonstrated in vitro and in vivo anticancer activity and the ability to target mitochondria. Bis(diethylamino)phenylphosphine serves as a critical precursor for synthesizing these APPs. The reaction proceeds under mild conditions and in high yields, enabling the generation of structurally diverse APP libraries for biological screening [1].

Medicinal chemistry Drug delivery Anticancer agents

Ionization Energy (IE) of PhP(NEt₂)₂ as a Benchmark for Electronic Structure Calculations

The vertical ionization energy (IE) of bis(diethylamino)phenylphosphine, determined by photoelectron spectroscopy, provides a direct, quantitative measure of its electronic structure and the extent of conjugation between the phosphorus lone pair and the aromatic π-system [1]. This value is essential for calibrating computational models and understanding the fundamental electronic properties that govern its reactivity.

Physical chemistry Photoelectron spectroscopy Computational chemistry

High-Impact Scenarios for Bis(diethylamino)phenylphosphine Based on Quantified Differentiation


Scaffold for Designing Strong σ-Donor Ligands in Homogeneous Catalysis

For catalytic processes where the rate-determining step is oxidative addition of a strong bond (e.g., aryl chlorides in cross-coupling), the enhanced donor strength of PhP(NEt₂)₂ relative to PPh₃ makes it a more suitable core scaffold for developing active catalysts. Researchers should prioritize this compound when screening for ligands that can stabilize higher oxidation states of late transition metals.

Key Intermediate in the High-Yield Synthesis of Mitochondria-Targeted Therapeutics

In medicinal chemistry projects focused on developing novel anticancer or antimicrobial agents that exploit mitochondrial targeting, bis(diethylamino)phenylphosphine is a compelling choice. Its established role as a high-yielding (93–98%) precursor to a new class of bioactive aminophosphonium salts [1] provides a validated, scalable entry point for generating compound libraries with predictable and tunable biological activity.

Reference Standard for Electronic Structure and Computational Benchmarking

When developing or validating computational models (e.g., DFT, ab initio) for predicting phosphine ligand behavior, the experimentally determined vertical ionization energy of 7.5 eV [2] for bis(diethylamino)phenylphosphine serves as a rigorous benchmark. This application scenario is crucial for researchers in physical organic chemistry and computational catalysis who require reliable experimental data to anchor their simulations.

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